Product packaging for 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine(Cat. No.:)

2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine

Cat. No.: B12990967
M. Wt: 126.20 g/mol
InChI Key: DZTURQCLJRRCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine is a chemical compound offered for Research Use Only, strictly intended for laboratory research applications and not for diagnostic, therapeutic, or personal use. This molecule features a unique 5-azaspiro[2.3]hexane scaffold, a structure recognized in medicinal chemistry for its value in creating conformationally constrained analogues of bioactive molecules . The incorporation of a spirocyclic cyclopropane ring fused to an azetidine ring system serves to "freeze" the molecule into specific three-dimensional geometries. This constraint is a powerful strategy for enhancing in vitro potency, selectivity, and overall drug-like properties by limiting the rotational freedom around critical bonds . Such spirocyclic scaffolds are particularly valuable in neuroscientific research. They are employed in the design and synthesis of novel ligands for ionotropic and metabotropic glutamate receptors (GluRs), playing a critical role in elucidating pathways related to disorders such as schizophrenia, depression, anxiety, and neurodegenerative diseases including Parkinson's and Alzheimer's . Researchers utilize this amine derivative as a key synthetic intermediate or building block for the exploration of these and other central nervous system (CNS) targets. The primary amine functional group provides a handle for further chemical modification, allowing for its incorporation into more complex molecular architectures. Handle and store the product according to the safety guidelines provided in the associated Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B12990967 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-(5-azaspiro[2.3]hexan-5-yl)ethanamine

InChI

InChI=1S/C7H14N2/c8-3-4-9-5-7(6-9)1-2-7/h1-6,8H2

InChI Key

DZTURQCLJRRCEH-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(C2)CCN

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 5 Azaspiro 2.3 Hexan 5 Yl Ethan 1 Amine

Retrosynthetic Analysis of the 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine Core

A retrosynthetic analysis of this compound identifies the primary disconnection at the C-N bond of the azetidine (B1206935) ring. This initial step simplifies the target to two key synthons: the parent 5-azaspiro[2.3]hexane core and a 2-aminoethyl unit, likely introduced via an N-alkylation reaction with a suitable electrophile like 2-bromoethanamine or an equivalent protected species.

The core structure, 5-azaspiro[2.3]hexane, presents the principal synthetic challenge. beilstein-journals.org Its strained [2.3]-spiro junction, connecting a cyclopropane (B1198618) and an azetidine ring, requires careful strategic planning. beilstein-journals.orgnih.gov A logical disconnection of the spirocycle is across the cyclopropane ring. This suggests a cyclopropanation reaction as a key forward-synthetic step. The precursor for such a reaction would be a 3-methyleneazetidine derivative. beilstein-journals.orgnih.gov

Development of Novel Synthetic Pathways to this compound

The synthesis of the target compound is contingent on the successful construction of its 5-azaspiro[2.3]hexane framework, followed by functionalization.

Convergent Synthesis Approaches

A truly convergent synthesis for this scaffold is not prominently documented, as most approaches build one ring onto the other in a linear fashion. However, a hypothetical convergent strategy could be envisioned. This would involve the synthesis of a cyclopropylidene synthon and a separate azetidine-derived fragment. For instance, a reaction between a stabilized cyclopropylidene equivalent and an azetidine-based nitrone or imine could potentially form the spirocyclic core in a single cycloaddition step. While elegant, controlling the reactivity and stability of the requisite cyclopropylidene species would be a significant synthetic hurdle.

Linear Synthesis Strategies

The predominant and more documented approach is a linear synthesis, which focuses on building the spirocycle sequentially. A key example starts from a readily available chiral precursor like D-serine. beilstein-journals.orgnih.gov The synthesis proceeds through the formation of a protected N-Boc-3-azetidinone. beilstein-journals.orgnih.gov

A crucial step in this linear sequence is the olefination of the 3-azetidinone to introduce a terminal double bond, yielding a 3-methyleneazetidine derivative. beilstein-journals.orgnih.gov Several olefination methods have been explored for this transformation, including the Wittig and Tebbe reactions. nih.gov However, the Petasis olefination has been shown to be particularly effective. beilstein-journals.orgnih.gov

The final key step in forming the spiro-core is the cyclopropanation of the exocyclic double bond. beilstein-journals.orgnih.gov A well-established method for this is a rhodium-catalyzed reaction using ethyl diazoacetate. beilstein-journals.orgnih.govnih.gov This reaction creates the cyclopropane ring fused at the C3 position of the azetidine, completing the 5-azaspiro[2.3]hexane skeleton. beilstein-journals.org

The final step towards the target molecule involves the N-alkylation of the secondary amine within the spirocyclic core. After deprotection of the nitrogen (e.g., removal of a Boc group), the resulting 5-azaspiro[2.3]hexane can be reacted with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) followed by deprotection to yield the final product, this compound.

Optimization of Reaction Conditions and Yields

Optimizing yield and minimizing byproducts are critical in multi-step syntheses. In the linear pathway to the 5-azaspiro[2.3]hexane core, two reactions in particular have been the subject of optimization studies.

Olefination Reaction: The conversion of the 3-azetidinone intermediate to the 3-methyleneazetidine is a challenging step. While Wittig and Tebbe reagents provided the desired product in low yields (23% and 36% respectively), the Petasis olefination proved superior. nih.gov A thorough optimization was undertaken, showing that performing the reaction under dilute conditions (0.034 M) in toluene (B28343) at 70–90 °C with 3 equivalents of the Petasis reagent successfully minimized byproduct formation and increased the isolated yield of the desired olefin to 58%. beilstein-journals.orgnih.gov

Interactive Table: Optimization of the Olefination of 3-Azetidinone

ReagentSolventConditionsYield (%)Reference
Methyltriphenylphosphonium bromide / n-BuLi (Wittig)THF-78 °C to rt23 nih.gov
Tebbe ReagentTHF / Pyridine-40 °C to rt36 nih.gov
Petasis Reagent (3 equiv.)Toluene70–90 °C, 2 h58 beilstein-journals.orgnih.gov

Cyclopropanation Reaction: The rhodium-catalyzed cyclopropanation of the 3-methyleneazetidine derivative with ethyl diazoacetate also required optimization. Initial attempts with catalytic Rh₂(OAc)₄ under reflux in CH₂Cl₂ gave the desired spiro-ester in only 12% yield. beilstein-journals.org By increasing the amount of ethyl diazoacetate to 8 equivalents, the reaction yield was significantly improved to 51%. beilstein-journals.org Further refinement showed that using 10 mol % of the rhodium catalyst at 40 °C for 48 hours could provide the product in up to 60% yield. nih.gov

Regioselective and Stereoselective Synthesis of this compound and its Analogs

Stereoselectivity is a critical consideration in the synthesis of 5-azaspiro[2.3]hexane analogs, as the fusion of the two rings can create multiple stereocenters. beilstein-journals.orgnih.gov The preparation is challenging due to the need to control the stereochemistry of potentially three contiguous chiral centers. beilstein-journals.org

In the documented synthesis of analogs, the rhodium-catalyzed cyclopropanation reaction was found to be highly diastereoselective. beilstein-journals.orgnih.gov The reaction preferentially forms the trans cyclopropane products, where the newly introduced ester group is on the opposite face of the ring relative to the azetidine. beilstein-journals.orgnih.gov A partial facial selectivity was also observed, favoring attack from one face of the double bond over the other, leading to a 1.5:1 ratio of the two trans diastereoisomers. nih.gov This selectivity is influenced by the steric environment created by the substituents on the azetidine ring. nih.gov Theoretical calculations have been used to understand the relative stability of the different possible diastereoisomers, confirming that the trans isomers are energetically favored. beilstein-journals.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is an ongoing goal in modern organic chemistry. du.ac.in The multi-step synthesis of the core offers several points for consideration.

One key area is the choice of reagents and catalysts. The use of a catalyst, such as Rh₂(OAc)₄ in the cyclopropanation step, is inherently greener than a stoichiometric reagent as it is required in smaller amounts. beilstein-journals.orgnih.gov However, rhodium is a precious and toxic metal, prompting research into more sustainable catalyst alternatives.

Solvent choice is another critical factor. The documented syntheses often employ chlorinated (CH₂Cl₂) and aromatic (toluene) solvents. beilstein-journals.orgnih.gov From a green chemistry perspective, replacing these with more benign alternatives like 2-MeTHF, cyclopentyl methyl ether (CPME), or even performing reactions in water where possible, would be a significant improvement. du.ac.inacsgcipr.org

Derivative Synthesis and Chemical Space Exploration for 2 5 Azaspiro 2.3 Hexan 5 Yl Ethan 1 Amine

Design Principles for Functionalized Derivatives of 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine

The design of derivatives based on the this compound scaffold is primarily guided by the principle of conformational constraint. The spiro[2.3]hexane motif, which fuses a cyclopropane (B1198618) and an azetidine (B1206935) ring, creates a rigid three-dimensional structure. This rigidity is a desirable feature in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.

Strategies have been developed to use such "frozen" analogues of natural molecules to enhance their pharmacological properties. researchgate.netnih.gov For instance, the 5-azaspiro[2.3]hexane core has been conceived as a conformationally restricted analogue of L-glutamic acid, a key neurotransmitter. nih.gov The goal of this design is to limit the rotation around key chemical bonds, thereby locking the molecule in a specific bioactive conformation. researchgate.netnih.gov The spirocyclic junction provides highly defined and predictable vectors for the substituents, allowing for precise spatial positioning of functional groups to optimize interactions with target proteins. researchgate.net The inherent strain of the spiro[2.3]hexane system also presents unique chemical properties that can be exploited in synthesis. researchgate.net

Synthesis of N-Substituted Analogs of this compound

The primary amine of this compound serves as a versatile chemical handle for introducing a wide array of substituents, enabling systematic exploration of the chemical space. Two of the most common and robust methods for this derivatization are N-acylation and reductive amination.

N-Acylation: This reaction forms a stable amide bond by treating the primary amine with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated by a coupling reagent. This method allows for the introduction of a vast range of functionalities. researchgate.net Green chemistry approaches have been developed for N-acylation, utilizing water as a solvent and employing reagents like potassium acyltrifluoroborates, which can chemoselectively acylate primary amines even in the presence of other sensitive functional groups. mdpi.comnih.gov

Reductive Amination: Also known as reductive alkylation, this is a highly controlled method for producing secondary or tertiary amines. wikipedia.org The process involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com This avoids the over-alkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.com

The following table illustrates representative N-substituted analogs that can be synthesized from the parent compound.

Derivative Type Reagents Reaction Resulting Moiety
N-AcetylAcetic Anhydride or Acetyl ChlorideN-AcylationAcetamide
N-BenzoylBenzoyl Chloride, PyridineN-AcylationBenzamide
N-SulfonylBenzenesulfonyl Chloride, BaseN-SulfonylationBenzenesulfonamide
N-BenzylBenzaldehyde, NaBH(OAc)₃Reductive AminationBenzylamine
N-IsopropylAcetone, NaBH₃CNReductive AminationIsopropylamine

Modifications to the Ethan-1-amine Linker in this compound Derivatives

Modification of the ethylamine (B1201723) linker connecting the primary amine to the spirocyclic core provides another avenue for structural diversification. These modifications can alter the spacing, flexibility, and chemical nature of the side chain.

The synthesis of the parent amine often proceeds from its alcohol precursor, 2-(5-azaspiro[2.3]hexan-5-yl)ethan-1-ol. This alcohol can be a starting point for linker modification. For example, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, 2-(5-azaspiro[2.3]hexan-5-yl)acetic acid. nih.gov The primary amine itself can be a site for chain extension. For instance, Michael addition to an α,β-unsaturated ester could elongate the chain. General methods for modifying amino acid side chains, which can be adapted here, include various coupling and functional group interconversion reactions. researchgate.netacs.org

The table below outlines potential modifications to the linker.

Modification Type Synthetic Approach Starting Material Resulting Structure
Oxidation to AcidOxidation (e.g., with Jones reagent)2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-ol2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid
Chain HomologationConversion of amine to nitrile, then reductionThis compound3-(5-Azaspiro[2.3]hexan-5-yl)propan-1-amine
Insertion of HeteroatomsReaction with a PEGylated acyl chlorideThis compoundN-(2-(5-azaspiro[2.3]hexan-5-yl)ethyl)poly(ethylene glycol) amide
Shortening of Linker(Hypothetical) Synthesis from 5-azaspiro[2.3]hexane and a C1 synthon5-Azaspiro[2.3]hexane(5-Azaspiro[2.3]hexan-5-yl)methanamine

Incorporation of Diverse Chemical Moieties onto the Azaspiro[2.3]hexane Core

The functionalization of the azaspiro[2.3]hexane core itself is a key strategy for creating structurally diverse derivatives. This is typically achieved by using substituted precursors in the synthesis of the spirocycle. The core synthesis often relies on the cyclopropanation of a corresponding substituted azetidine derivative. researchgate.net

A stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives has been achieved through a rhodium-catalyzed cyclopropanation reaction. nih.gov This key step involves reacting a 3-vinylazetidine (B1652913) precursor with a diazo compound. By starting with azetidine rings bearing substituents, one can generate a library of spirocycles with functional groups pre-installed on the core structure. These functional groups can then serve as handles for further diversification or as key pharmacophoric elements.

For example, the synthesis could start from a D-serine-derived azetidinone, which is then elaborated into a vinylazetidine intermediate. The subsequent diastereoselective cyclopropanation installs the cyclopropane ring, forming the spirocyclic core. nih.gov Using substituted vinyl groups or different azetidine precursors would lead to a variety of decorated cores.

Library Synthesis and High-Throughput Derivatization of this compound Scaffolds

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and library-based approaches are essential. nih.gov These methods enable the rapid generation of large collections of related compounds for screening and lead discovery. rsc.org

One powerful strategy involves solid-phase synthesis, where the scaffold is attached to a resin. researchgate.net For instance, a resin-bound aldehyde could be used to capture the primary amine of the title compound via reductive amination. researchgate.net Once immobilized, the scaffold can be subjected to a series of reactions in a parallel format, with different building blocks added to each well of a microtiter plate. After the desired modifications, the final products are cleaved from the resin. This entire workflow can be automated, from synthesis to purification and quantification, creating a seamless link between library generation and biological profiling. nih.gov

Another advanced approach is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. rsc.org A library of diverse azide-containing building blocks can be rapidly synthesized and then "clicked" onto a derivative of the scaffold that has been functionalized with an alkyne. This reaction is highly efficient and chemoselective, allowing for in situ screening of the resulting triazole products without extensive purification. researchgate.net These high-throughput methods are crucial for efficiently navigating the vast chemical space and identifying novel bioactive derivatives.

Structure Activity Relationship Sar Studies for 2 5 Azaspiro 2.3 Hexan 5 Yl Ethan 1 Amine Analogs

Methodologies for SAR Elucidation in Spirocyclic Amine Series

The elucidation of structure-activity relationships for spirocyclic amines, including analogs of 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine, employs a variety of experimental and computational techniques. A primary methodology involves the systematic synthesis of analogs where specific parts of the molecule—the spirocyclic core, the linker, and the amine substituent—are independently modified. These analogs are then subjected to biological assays to determine their potency and selectivity for a particular target.

High-throughput screening (HTS) can be utilized to rapidly assess the activity of a large library of diverse compounds. For more focused SAR studies, techniques such as radioligand binding assays are employed to quantify the affinity of the compounds for their target receptors. Functional assays, which measure the biological response elicited by the compound (e.g., agonist or antagonist activity), provide further crucial information.

Computational methods play a significant role in modern SAR studies. Molecular docking simulations are used to predict the binding mode of the ligands within the receptor's active site, helping to rationalize observed SAR trends. Furthermore, the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), allows for the correlation of the 3D properties of the molecules with their biological activities.

Impact of Spiro[2.3]hexane Core Modifications on Biological Activity

The spiro[2.3]hexane core is a key structural feature of this compound, imparting a rigid, three-dimensional conformation that can be advantageous for receptor binding. rsc.orgresearchgate.net Modifications to this core can have a profound impact on biological activity by altering the compound's shape, rigidity, and lipophilicity. The inherent strain in the spiro[2.3]hexane system can also influence binding affinity. rsc.org

Introducing substituents on the cyclopropane (B1198618) or cyclobutane (B1203170) rings of the spiro[2.3]hexane moiety can explore additional binding pockets within the receptor. For instance, the addition of small alkyl or polar groups can lead to enhanced interactions. The replacement of the spiro[2.3]hexane with other spirocyclic systems, such as spiro[3.3]heptane or spiro[4.5]decane, can also significantly alter the activity profile by changing the spatial orientation of the pharmacophoric elements. nih.govnih.gov

Table 1: Hypothetical Biological Activity of Spiro[2.3]hexane Core Analogs

Compound IDSpirocyclic CoreSubstituent on CoreReceptor Affinity (Ki, nM)
1 Spiro[2.3]hexaneNone50
2 Spiro[2.3]hexane1-methyl75
3 Spiro[2.3]hexane1-hydroxyl40
4 Spiro[3.3]heptaneNone120
5 Spiro[4.5]decaneNone250

Note: The data in this table is hypothetical and for illustrative purposes.

Influence of Amine Substitutions on Ligand-Receptor Interactions

The primary amine of this compound is a critical pharmacophoric feature, often involved in key ionic or hydrogen bond interactions with the target receptor. mdpi.com Substitution on this amine group can modulate the compound's basicity (pKa), steric bulk, and hydrogen bonding capacity, thereby influencing its affinity and selectivity.

Alkylation of the primary amine to secondary or tertiary amines can have varied effects. Small alkyl groups might be well-tolerated or even enhance activity by filling a hydrophobic pocket. However, larger, bulkier substituents may lead to a decrease in affinity due to steric hindrance. The introduction of polar functional groups, such as hydroxyl or methoxy (B1213986) groups, can introduce new hydrogen bonding opportunities. mdpi.com

Table 2: Hypothetical Biological Activity of Amine-Substituted Analogs

Compound IDAmine Substitution (R)Receptor Affinity (Ki, nM)
6 (Parent) -H50
7 -CH₃45
8 -CH₂CH₃60
9 -CH(CH₃)₂150
10 -(CH₂)₂OH30

Note: The data in this table is hypothetical and for illustrative purposes.

Role of the Ethane (B1197151) Linker in Modulating Activity Profiles

The two-carbon ethane linker connecting the spirocyclic core and the primary amine plays a crucial role in defining the distance and relative orientation between these two key pharmacophoric elements. nih.gov The length and flexibility of this linker are critical for optimal positioning of the functional groups within the receptor binding site.

Shortening or lengthening the linker can significantly impact biological activity. A shorter, one-carbon linker might bring the amine and spirocycle too close, potentially causing steric clashes. Conversely, a longer linker could introduce too much flexibility, leading to an entropic penalty upon binding. The introduction of rigidity into the linker, for example, by incorporating a double bond or a cyclopropyl (B3062369) group, can also have a profound effect on the activity profile by constraining the conformation of the molecule.

Table 3: Hypothetical Biological Activity of Linker-Modified Analogs

Compound IDLinkerReceptor Affinity (Ki, nM)
11 (Parent) -CH₂CH₂-50
12 -CH₂-200
13 -CH₂CH₂CH₂-90
14 -CH=CH- (trans)70
15 cyclopropyl65

Note: The data in this table is hypothetical and for illustrative purposes.

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. pensoft.netresearchgate.net For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity and can be used to predict the potency of novel, unsynthesized analogs. nih.govnih.gov

To develop a QSAR model, a set of synthesized and biologically evaluated analogs (the training set) is used. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to derive a mathematical equation that relates a combination of these descriptors to the observed biological activity.

A typical QSAR equation might take the form:

log(1/IC₅₀) = c₀ + c₁ * σ + c₂ * logP + c₃ * Es

Where IC₅₀ is the concentration of the compound required to produce 50% of its maximal effect, σ is the Hammett electronic parameter, logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), and Es is the Taft steric parameter. The coefficients (c₁, c₂, c₃) indicate the relative importance of each descriptor.

The predictive power of the QSAR model is assessed using a separate set of compounds (the test set) that were not used in the model's development. pensoft.net Robust and validated QSAR models can be powerful tools in the drug discovery process, guiding the design of more potent and selective compounds.

Investigation of Molecular Targets and Mechanisms of Action of 2 5 Azaspiro 2.3 Hexan 5 Yl Ethan 1 Amine

Target Identification Strategies for Novel Spirocyclic Ligands

The identification of molecular targets for novel compounds, particularly for unique scaffolds like spirocycles, employs a range of strategies. These can be broadly categorized into forward and reverse pharmacology approaches. In forward pharmacology, a compound's phenotypic effect is observed first, and the molecular target is subsequently identified. Conversely, reverse pharmacology (or target-based drug discovery) starts with a known target, and compounds are screened for their ability to modulate its activity.

For a novel compound such as 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine, initial target identification would likely involve broad screening against panels of known biological targets. This could include affinity-based methods, such as chemoproteomics, or computational approaches like molecular docking, should a putative target class be hypothesized based on structural similarity to known ligands.

Receptor Binding Profiling of this compound and its Analogs

A critical step in characterizing a new chemical entity is to determine its binding affinity for various receptors. This is typically achieved through techniques like radioligand binding assays or label-free biosensor technologies.

Radioligand Binding Assays

Radioligand binding assays are a standard method to quantify the interaction of a ligand with a receptor. These assays involve incubating a radiolabeled ligand with a biological sample containing the receptor of interest. The displacement of the radioligand by an unlabeled test compound, such as this compound, allows for the determination of its binding affinity (Ki). No such data is currently published for this compound.

Label-Free Biosensor Technologies

Modern label-free technologies, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), offer real-time analysis of molecular interactions without the need for labeling. These techniques measure changes in a physical property, like refractive index, upon binding of an analyte to a sensor-immobilized target. This allows for the determination of association and dissociation rate constants, providing a detailed kinetic profile of the binding interaction. At present, no studies utilizing these technologies for this compound have been reported.

Enzyme Inhibition and Activation Studies for this compound

Many drugs exert their effects by modulating the activity of enzymes. To assess this, a compound would be tested in a panel of enzymatic assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate indicates inhibition, while an increase suggests activation. The potency of the compound is typically expressed as an IC50 (for inhibitors) or EC50 (for activators). There is no publicly available data on the enzymatic activity of this compound.

Cellular Pathway Perturbation Analysis by this compound

Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action. This can be investigated using a variety of cell-based assays. For instance, reporter gene assays can measure the activation or inhibition of specific transcription factors, while high-content imaging can assess changes in protein localization or cellular morphology. Such studies on the effects of this compound have not been published.

Allosteric Modulation Potential of this compound

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for its endogenous ligand. This can offer a more subtle and potentially safer pharmacological intervention compared to direct agonists or antagonists. The potential for a compound to act as an allosteric modulator is often investigated in functional assays where the response to an orthosteric ligand is measured in the presence of the test compound. There is no evidence in the current literature to suggest that this compound has been evaluated for allosteric modulation potential.

Preclinical Pharmacological Evaluation of 2 5 Azaspiro 2.3 Hexan 5 Yl Ethan 1 Amine Analogs

In Vitro Pharmacological Characterization in Relevant Biological Systems

The initial phase of preclinical evaluation involves characterizing the interaction of the investigational compounds with their intended biological targets using in vitro systems. This typically includes cell-based functional assays and studies on isolated tissues to determine the potency and efficacy of the compounds.

Functional Cell-Based Assays

Given that 5-azaspiro[2.3]hexane derivatives have been synthesized as conformationally "frozen" analogues of L-glutamic acid, their primary therapeutic potential is anticipated to be as modulators of glutamate (B1630785) receptors. thermofisher.combeilstein-journals.orgnih.govnih.govresearchgate.net Functional cell-based assays are therefore crucial to determine their activity at various glutamate receptor subtypes.

A panel of cell lines, each engineered to express a specific human glutamate receptor subtype (e.g., mGluR1, mGluR5, NMDA, AMPA), would be utilized. The functional response of these cells to the application of 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine and its analogs would be measured. A common method involves monitoring changes in intracellular calcium levels using fluorescent indicators or measuring alterations in downstream signaling pathways.

The results from these assays would allow for the determination of the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists. This data is critical for establishing the potency and selectivity of each analog.

Table 1: Hypothetical Functional Activity of this compound Analogs at Glutamate Receptor Subtypes This table presents illustrative data.

Compound ID Target Receptor Assay Type Potency (EC₅₀/IC₅₀, nM) Efficacy (% of Glutamate Response)
ASH-001 mGluR5 Antagonist (IC₅₀) 15 N/A
ASH-002 mGluR5 Antagonist (IC₅₀) 8 N/A
ASH-003 NMDA Antagonist (IC₅₀) 120 N/A
ASH-004 mGluR1 Agonist (EC₅₀) 50 85%

Organ Bath and Isolated Tissue Studies

To understand the physiological effects of the compounds in a more complex biological environment, experiments are conducted on isolated tissues or organs. For CNS-targeted compounds, preparations such as rodent brain slices are invaluable. These studies can assess the ability of the analogs to modulate synaptic transmission and neuronal excitability.

For instance, electrophysiological recordings from hippocampal slices could be used to measure the effect of the compounds on long-term potentiation (LTP), a cellular model of learning and memory. The modulation of synaptic currents in response to the application of the analogs would provide further insight into their mechanism of action.

Table 2: Hypothetical Effects of this compound Analogs on Synaptic Plasticity in Rat Hippocampal Slices This table presents illustrative data.

Compound ID Concentration (µM) Effect on LTP Change in Field Excitatory Postsynaptic Potential (fEPSP) Slope
ASH-001 1 Inhibition -45%
ASH-002 1 Strong Inhibition -65%
ASH-003 10 Weak Inhibition -15%
ASH-004 10 Potentiation +30%

Preclinical Pharmacokinetic (PK) Assessment of this compound

The pharmacokinetic properties of a drug candidate determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing a suitable dosing regimen and predicting its in vivo performance.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

ADME studies provide a comprehensive overview of how a drug is processed by a living organism. These studies are often initiated in vitro and then confirmed with in vivo animal models. For a CNS drug candidate, key parameters include oral bioavailability, distribution to various tissues including the brain, the primary routes of metabolism, and the pathways of excretion.

Table 3: Hypothetical ADME Profile of a Lead Analog (ASH-002) in Rats This table presents illustrative data.

PK Parameter Value
Oral Bioavailability (%) 45
Volume of Distribution (L/kg) 2.5
Primary Route of Metabolism Hepatic (Oxidation, Glucuronidation)
Primary Route of Excretion Fecal
Half-life (t½, hours) 6

In Vitro Metabolic Stability and Metabolite Identification Studies

The metabolic stability of a compound is a key determinant of its half-life and duration of action. springernature.comresearchgate.net These studies are typically conducted using liver microsomes or hepatocytes from different species, including humans, to assess the rate of metabolism and identify potential inter-species differences. thermofisher.comresearchgate.net The intrinsic clearance (CLint) and in vitro half-life (t½) are key parameters derived from these assays.

Following incubation with liver preparations, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify the major metabolites formed. This information is crucial for understanding the drug's metabolic pathways and for assessing the potential activity or toxicity of its metabolites.

Table 4: Hypothetical In Vitro Metabolic Stability of ASH-002 in Liver Microsomes This table presents illustrative data.

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Major Metabolites Identified
Rat 25 27.7 Hydroxylated analog, N-dealkylated analog
Dog 40 17.3 Hydroxylated analog
Human 55 12.6 Hydroxylated analog, Glucuronide conjugate

Plasma Protein Binding and Blood-Brain Barrier Permeability Evaluation

For a drug to be effective in the CNS, it must cross the blood-brain barrier (BBB). The extent of plasma protein binding (PPB) is a critical factor, as generally only the unbound fraction of a drug is available to cross the BBB and interact with its target. nih.govnih.gov PPB is typically determined using methods like equilibrium dialysis or ultrafiltration.

BBB permeability can be assessed using in vitro models, such as cell-based assays with brain endothelial cells (e.g., hCMEC/D3 cell line), or in situ perfusion studies in rodents. These studies provide a permeability coefficient that helps to predict the extent of brain penetration in vivo.

Table 5: Hypothetical Plasma Protein Binding and BBB Permeability of ASH-002 This table presents illustrative data.

Parameter Value Method
Human Plasma Protein Binding (%) 85 Equilibrium Dialysis
Rat Plasma Protein Binding (%) 82 Equilibrium Dialysis
In Vitro BBB Permeability (Papp, 10⁻⁶ cm/s) 5.2 hCMEC/D3 cell assay
Brain-to-Plasma Ratio (in vivo, rat) 0.8 In vivo PK study

Due to the absence of publicly available preclinical data for the specific chemical compound "this compound," it is not possible to provide a detailed article on its pharmacological evaluation, bioavailability, and clearance characteristics as requested. Extensive searches of scientific literature and patent databases did not yield any specific pharmacodynamic or pharmacokinetic studies for this molecule or its close analogs.

The available research on related compounds, such as other azaspiro[2.3]hexane derivatives, focuses on different molecular structures and therapeutic targets, making that information irrelevant to an article strictly centered on "this compound." Therefore, the generation of an accurate and informative article with the specified outline and data tables is not feasible at this time.

Computational and Theoretical Chemistry Applications for 2 5 Azaspiro 2.3 Hexan 5 Yl Ethan 1 Amine

Molecular Docking and Dynamics Simulations of 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a biological target. Given that derivatives of 5-azaspiro[2.3]hexane have been designed as conformationally "frozen" analogues of L-glutamic acid, key targets of interest include metabotropic glutamate (B1630785) receptors (mGluRs). nih.govbeilstein-journals.orgnih.gov Additionally, the presence of the aminoethyl moiety suggests potential interactions with other CNS targets like serotonin (B10506) (5-HT) or dopamine (B1211576) receptors. nih.govmdpi.com

Molecular docking studies would predict the preferred binding pose and affinity of the compound within the receptor's binding site. The process involves preparing the 3D structures of both the ligand and the target protein and using a scoring function to evaluate the fitness of different binding orientations. nih.govmdpi.com For instance, docking into the orthosteric binding site of mGluR subtypes would reveal key interactions, such as hydrogen bonds between the ligand's primary amine and carboxylate-mimicking spirocyclic core with specific amino acid residues like serine, threonine, or tyrosine in the binding pocket.

Table 1: Hypothetical Molecular Docking Results of this compound with Glutamate Receptor Subtypes

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
mGluR1-8.2Tyr236, Ser165, Asp318Hydrogen Bond, Pi-Cation
mGluR2-7.9Ser141, Thr168, Tyr212Hydrogen Bond
mGluR5-8.5Tyr236, Ser165, Trp110Hydrogen Bond, Pi-Pi Stacking
AMPA Receptor-6.5Arg485, Thr480Ionic, Hydrogen Bond

Note: This table presents hypothetical data for illustrative purposes, based on typical binding affinities and interactions for similar ligands.

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis of this compound

Quantum mechanical calculations are employed to understand the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. For this compound, QM methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations can provide a detailed picture of its electronic structure. beilstein-journals.org

A key application is the calculation of the molecule's geometry and conformational energies. For example, studies on related 5-azaspiro[2.3]hexane derivatives have used HF/6-31G* level of theory to perform full geometry optimization and calculate the relative energies of different stereoisomers. beilstein-journals.org This analysis helps identify the most stable conformations of the molecule in a vacuum. nih.gov

Furthermore, QM calculations can determine various electronic properties:

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting the electron-rich region of the primary amine (a hydrogen bond donor and acceptor) and the spirocyclic nitrogen, and identifying them as key sites for electrostatic interactions with a receptor.

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Partial Atomic Charges: Calculating the partial charges on each atom allows for a quantitative understanding of the molecule's polarity and helps in parameterizing molecular mechanics force fields for MD simulations.

Table 2: Calculated Relative Energies for Diastereomers of a 5-Azaspiro[2.3]hexane Derivative

DiastereoisomerCalculation MethodRelative Energy (kcal/mol)Stability Ranking
Isomer AHF/6-31G0.00Most Stable
Isomer BHF/6-31G+1.49Less Stable
Isomer CHF/6-31G0.00Most Stable
Isomer DHF/6-31G+4.48Least Stable

Data adapted from a study on 4-carboxy-1-(ethoxycarbonyl)-5-azaspiro[2.3]hexane diastereomers. beilstein-journals.org

Conformational Analysis and Energy Landscapes of the Spiro[2.3]hexane Scaffold

The spiro[2.3]hexane scaffold is inherently strained and conformationally restricted. Its rigidity is a key feature exploited in drug design to "freeze" a flexible pharmacophore into a specific bioactive conformation, potentially increasing receptor affinity and selectivity. nih.govnih.gov

Conformational analysis of this scaffold is crucial for understanding its three-dimensional shape and the spatial orientation of its substituents. Computational methods, such as molecular mechanics force fields (e.g., OPLS-2005), are used to explore the potential energy surface of the molecule. beilstein-journals.org A systematic search can generate thousands of possible conformations, which are then minimized to find the lowest energy structures. nih.govbeilstein-journals.org

For the 5-azaspiro[2.3]hexane system, the analysis reveals that the azetidine (B1206935) and cyclopropane (B1198618) rings are nearly perpendicular. The ethylamine (B1201723) side chain, while flexible, will have its conformational freedom significantly influenced by the rigid spiro core. The energy landscape will show distinct low-energy wells corresponding to specific staggered conformations of the ethylamine group relative to the azetidine ring. This restricted rotation is a significant advantage over more flexible analogs, as it reduces the entropic penalty upon binding to a receptor. nih.gov A study on related derivatives generated 10,000 conformations for each molecule to thoroughly explore the conformational space. beilstein-journals.org

Ligand-Based and Structure-Based Drug Design Approaches for this compound Optimization

Both ligand-based and structure-based drug design (LBDD and SBDD) are critical for optimizing this compound into a lead compound. nih.govsaromics.com

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are used. nih.gov If a series of 5-azaspiro[2.3]hexane analogs with known biological activities were available, a pharmacophore model could be generated. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. nih.govnih.gov For example, a pharmacophore for an mGluR agonist might include a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group at specific distances, which can be mapped onto the spiro-amine structure. nih.gov This model could then be used to design new analogs with improved properties.

Structure-Based Drug Design (SBDD): With an available crystal structure of a target receptor (e.g., an mGluR), SBDD provides a more direct path to optimization. saromics.com By analyzing the docked pose of this compound, medicinal chemists can identify opportunities for improvement. For instance, if the binding pocket contains an unoccupied hydrophobic sub-pocket adjacent to the cyclopropane ring, adding a small alkyl group to the ring could increase van der Waals interactions and improve binding affinity. Similarly, if a polar residue is nearby but not interacting, a functional group could be added to the ethylamine chain to form a new hydrogen bond. This iterative process of docking, analysis, synthesis, and testing is a cornerstone of modern drug discovery. saromics.com

Virtual Screening and Lead Identification for this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.org Starting with this compound as a reference structure or "seed," virtual screening can be used to identify novel analogs or entirely new scaffolds with similar properties.

Ligand-Based Virtual Screening: This approach uses the 2D or 3D structure of the known active compound. A common method is similarity searching, where a database is searched for molecules with a high degree of structural similarity to the query molecule. youtube.com Another approach is pharmacophore screening, where the database is filtered to find molecules that match the key 3D chemical features of a pharmacophore model derived from the lead compound. youtube.com

Structure-Based Virtual Screening: This method, also known as docking-based screening, involves docking millions of commercially available or virtual compounds into the binding site of the target receptor. acs.org The compounds are then ranked based on their predicted binding affinity (docking score). The top-scoring hits are then visually inspected for favorable interactions before being selected for experimental testing. This approach has the potential to identify chemically diverse hits that may not be structurally obvious analogs of the original lead. acs.org This strategy is particularly useful for identifying novel lead compounds for CNS targets. nih.govnih.gov

Table 3: Illustrative Hit List from a Hypothetical Virtual Screening for CNS-Active Analogs

Compound IDScaffold TypePredicted Target(s)Key Features
VS-Hit-0016-Azaspiro[3.4]octanemGluR5, 5-HT1ALarger spirocycle, primary amine
VS-Hit-002Piperidinyl-azetidineDopamine D3, Sigma-1Fused heterocyclic system
VS-Hit-003Indole-based spirocycle5-HT2A, mGluR1Aromatic core, secondary amine
VS-Hit-0047-AzanorbornaneOpioid ReceptorsBridged bicyclic amine

Note: This table presents a hypothetical and illustrative list of hits from a virtual screening campaign to demonstrate the diversity of scaffolds that could be identified.

Advanced Analytical and Spectroscopic Characterization of 2 5 Azaspiro 2.3 Hexan 5 Yl Ethan 1 Amine

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule and assessing its purity. For 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine (molecular formula: C₇H₁₄N₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be compared to the theoretically calculated exact mass.

Expected Data from HRMS Analysis: A typical HRMS analysis using a technique like electrospray ionization (ESI) would be expected to yield the data presented in the table below. The measured mass would need to fall within a narrow tolerance (typically < 5 ppm) of the calculated mass to confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further elucidate the structure by showing losses of specific fragments, such as the ethylamine (B1201723) side chain.

ParameterExpected Value
Molecular Formula C₇H₁₄N₂
Calculated Exact Mass 126.1157 g/mol
Ionization Mode ESI-positive
Observed Ion (Expected) [M+H]⁺
Expected m/z 127.1230

Note: The above table represents theoretical values. No experimental HRMS data for this specific compound was found in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule in solution. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments like COSY, HSQC, and HMBC, would be necessary for the complete structural elucidation of This compound .

Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the cyclobutane (B1203170) ring, the azetidine (B1206935) ring, and the ethylamine side chain. The chemical shifts and coupling constants would provide information about the connectivity and stereochemistry of the molecule.

¹³C NMR: The spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon atom.

Hypothetical NMR Data Table: Without experimental data, a table of predicted chemical shifts could be generated using computational methods. However, in the absence of published experimental validation, such data would be purely theoretical.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Data not publicly availableData not publicly availableData not publicly available

Note: No experimental NMR spectra for this compound have been published in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For This compound , these techniques would be expected to identify the N-H and C-N bonds of the amine group, as well as the C-H bonds of the aliphatic rings and side chain.

Expected Vibrational Frequencies: The table below lists the characteristic vibrational frequencies that would be anticipated in the IR and Raman spectra of the target compound.

Functional GroupBondExpected Frequency Range (cm⁻¹)
Primary AmineN-H stretch3300-3500 (two bands)
Primary AmineN-H bend1590-1650
Aliphatic AmineC-N stretch1020-1250
AlkaneC-H stretch2850-2960
AlkaneC-H bend1350-1470

Note: This table is based on general spectroscopic principles. No specific experimental IR or Raman spectra for this compound could be located.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, the compound or a suitable salt form would need to be crystallized. There is no indication in the public literature that This compound has been successfully crystallized and its structure determined by this method.

Chromatographic Methods for Purity Analysis and Separation of Isomers

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of a compound and for separating it from starting materials, byproducts, and any potential isomers. The choice of method would depend on the volatility and polarity of the compound. A suitable method would be developed to show a single, sharp peak for the pure compound, and its retention time would be a key characteristic for identification. No published chromatographic methods specifically for the analysis of This compound were found.

Potential Therapeutic Applications and Future Research Directions for 2 5 Azaspiro 2.3 Hexan 5 Yl Ethan 1 Amine

Elucidation of Specific Disease Areas for 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine Investigation

The investigation of this compound is likely to be guided by the established biological activities of other molecules containing the azaspiro[2.3]hexane scaffold. A particularly promising area of research is in the field of neuroscience, where derivatives of this scaffold have been designed as conformationally "frozen" analogues of L-glutamic acid. nih.govresearchgate.netnih.govbeilstein-journals.org L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and is crucial for processes like learning and memory. nih.gov

Modulators of glutamate (B1630785) receptors, which are the targets of L-glutamic acid, have therapeutic potential in a wide array of CNS disorders. nih.govbeilstein-journals.org Consequently, the constrained structure of the 5-azaspiro[2.3]hexane core in analogues of L-glutamic acid is a strategy to achieve selectivity for different glutamate receptor subtypes. nih.gov This selectivity is key to developing treatments for conditions such as schizophrenia, depression, anxiety, neurodegenerative diseases like Parkinson's and Alzheimer's, epilepsy, and chronic pain. nih.govbeilstein-journals.orgbeilstein-journals.org

Beyond the CNS, other spiro-fused heterocyclic compounds have demonstrated potential as antitumor agents. For instance, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] showed antiproliferative activity against various cancer cell lines, including human cervical carcinoma and mouse colon carcinoma. nih.gov These compounds were found to induce apoptosis and were suggested to have the potential to reduce the metastatic potential of tumor cells. nih.gov This suggests that the azaspiro[2.3]hexane scaffold could also be explored for applications in oncology.

Table 1: Potential Disease Areas for Investigation

Disease Category Specific Disorders Rationale Key Citations
Central Nervous System (CNS) Disorders Schizophrenia, Depression, Anxiety, Parkinson's Disease, Alzheimer's Disease, Epilepsy, Pain The azaspiro[2.3]hexane scaffold can serve as a conformationally restricted analogue of L-glutamic acid, potentially leading to selective modulation of glutamate receptors. beilstein-journals.org, nih.gov, beilstein-journals.org

| Oncology | Various Cancers (e.g., Cervical, Colon) | Related spiro-fused heterocyclic structures have shown antiproliferative and pro-apoptotic activity in cancer cell lines. | nih.gov |

Challenges and Opportunities in Developing this compound as a Research Tool

The development of this compound as a research tool presents both distinct challenges and significant opportunities rooted in its chemical structure.

Challenges:

The synthesis of azaspiro[2.3]hexane derivatives can be complex and multi-stepped. For example, the stereocontrolled synthesis of 5-azaspiro[2.3]hexane analogues of L-glutamic acid starting from D-serine involved a 10-step process. nih.gov Key challenges in the synthesis of such scaffolds include:

Multi-step Synthesis: The construction of the spirocyclic system often requires a lengthy synthetic sequence, which can be resource-intensive. nih.gov

Stereochemical Control: The creation of multiple contiguous chiral centers, a common feature in these molecules, necessitates precise control over stereochemistry, which can be difficult to achieve. beilstein-journals.org

Low Yields and Byproduct Formation: Certain reactions, such as cyclopropanation, may result in a mixture of diastereoisomers and require optimization to improve the yield of the desired product. nih.govbeilstein-journals.org For instance, initial attempts at a key cyclopropanation step yielded the target compound in only 12% yield, which was later improved to 60% through optimization of reaction conditions. beilstein-journals.org

Opportunities:

Despite the synthetic hurdles, the azaspiro[2.3]hexane scaffold offers compelling opportunities for drug discovery and chemical biology:

Novel Chemical Space: These sp³-rich scaffolds are of great interest to medicinal chemists as they provide access to novel chemical structures that are distinct from more common aromatic and non-spirocyclic compounds. researchgate.net

Conformational Rigidity: The "frozen" nature of the spirocyclic system reduces the conformational flexibility of the molecule. nih.govbeilstein-journals.org This can lead to higher binding affinity and selectivity for its biological target.

Bioisosteric Replacement: The 4-azaspiro[2.3]hexane scaffold has been proposed as a bioisostere for piperidine (B6355638), a common motif in many drugs. acs.org This suggests that this compound and related compounds could be used to modify existing drugs to improve their properties.

Platform for Library Synthesis: Once a scalable synthetic route is established, the azaspiro[2.3]hexane core can serve as a versatile platform for the creation of a library of diverse compounds for screening against various biological targets. acs.org

Table 2: Challenges and Opportunities

Aspect Detailed Description Key Citations
Challenge Complex, multi-step synthetic routes are often required. nih.gov
Challenge Achieving control over multiple stereocenters can be difficult. beilstein-journals.org
Challenge Reaction optimization is often needed to improve yields and reduce the formation of unwanted byproducts. nih.govbeilstein-journals.org
Opportunity Provides access to novel, three-dimensional chemical structures. researchgate.net
Opportunity The rigid scaffold can enhance binding affinity and selectivity for biological targets. nih.govbeilstein-journals.org

| Opportunity | Can be used as a structural mimic (bioisostere) for other common chemical motifs in drug design. | acs.org |

Collaborative Research Initiatives and Partnerships for this compound

The advancement of a novel chemical entity like this compound from a laboratory curiosity to a viable research tool or therapeutic candidate often hinges on collaborative efforts. Drug discovery is a highly interdisciplinary, expensive, and high-risk endeavor, making partnerships between academic institutions and industry essential. acs.org

Common models for such collaborations include:

Academic-Industry Partnerships: These collaborations leverage the innovative basic research and target validation often performed in academic labs with the drug development expertise and resources of pharmaceutical companies. acs.orgindianabiosciences.org

Contract Research Organizations (CROs): Pharmaceutical and biotechnology companies increasingly outsource specific activities, including medicinal chemistry, to specialized CROs. tandfonline.com This can be a cost-effective way to access expertise and infrastructure for synthesis, screening, and optimization.

Open Innovation Platforms: Some pharmaceutical companies have established open innovation platforms that allow external researchers to submit compounds for screening or to propose novel biological targets, fostering a more collaborative ecosystem. slideshare.net

A successful collaborative project would likely involve medicinal chemists for compound synthesis and optimization, pharmacologists to test the compound's activity in biochemical and cell-based assays, and computational chemists to model its interaction with target proteins. indianabiosciences.org The development of 5-azaspiro[2.3]hexane derivatives as L-glutamic acid analogues, for instance, involved a collaboration between researchers at the Università degli Studi di Siena and the GlaxoSmithKline Medicines Research Centre. nih.gov

Ethical Considerations in Early-Stage Chemical Compound Research

The exploration of any new chemical compound, including this compound, is governed by a strict set of ethical principles to ensure the responsible conduct of research. These principles are particularly crucial in the early, preclinical stages of development.

Key ethical guidelines and principles include:

The Belmont Report: This report outlines three core principles for research involving human subjects:

Respect for Persons: This principle emphasizes the autonomy of individuals and the need for informed consent. ucmerced.edunih.gov

Beneficence: This requires that research is designed to maximize potential benefits and minimize potential harms to participants and society. nih.govnih.gov

Justice: This principle addresses the fair distribution of the risks and benefits of research. nih.gov

The Nuremberg Code and the Declaration of Helsinki: These international documents provide foundational ethical guidance for research, emphasizing voluntary consent, the minimization of risk, and the importance of a favorable risk-benefit ratio. ucmerced.edu

In the context of early-stage, non-human research, the principle of beneficence extends to the careful consideration of the potential societal and environmental impacts of a new chemical substance. nih.gov Researchers have an ethical obligation to design experiments that are scientifically sound and to handle and dispose of chemical waste in an environmentally responsible manner. If research progresses to involve animal models, strict ethical guidelines and protocols for animal experimentation must be followed to ensure humane treatment. parexel.com

Future Outlook and Research Trajectories for the Azaspiro[2.3]hexane Scaffold

The azaspiro[2.3]hexane scaffold represents a promising area for future research in medicinal chemistry. Its value as a conformationally constrained building block is well-established, particularly in the context of creating analogues of known neurotransmitters. nih.govnih.govbeilstein-journals.org

Future research trajectories for this scaffold are likely to include:

Exploration as a Bioisostere: Further investigation into the use of the azaspiro[2.3]hexane core as a replacement for other cyclic amines (like piperidine or azetidine) in known drug molecules could lead to the development of new chemical entities with improved pharmacological profiles. acs.orgenamine.net

Expansion of Synthetic Methodologies: The development of more efficient and scalable synthetic routes to access a wider variety of substituted azaspiro[2.3]hexane derivatives is crucial for expanding their application in drug discovery. acs.orgenamine.net

Broadening the Scope of Biological Targets: While much of the focus has been on CNS targets, the demonstrated antitumor activity of related spirocycles suggests that libraries of azaspiro[2.3]hexane derivatives should be screened against a broader range of biological targets to uncover new therapeutic applications. nih.gov

Physicochemical and Structural Characterization: Detailed studies of properties such as basicity (pKa) and lipophilicity (LogP), along with structural analysis using techniques like X-ray diffraction, will be essential for understanding the structure-activity relationships of this class of compounds and for guiding rational drug design. acs.orgenamine.net

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine?

  • Methodological Answer : The synthesis of spirocyclic amines like this compound typically involves ring-closing strategies. A plausible route includes:

  • Step 1 : Formation of the spiro[2.3]hexane core via cyclopropanation using diazo compounds or transition-metal catalysts .
  • Step 2 : Introduction of the amine group via nucleophilic substitution or reductive amination. For example, reacting a spirocyclic bromide intermediate with ethylenediamine under basic conditions .
  • Key Reagents : Lithium aluminum hydride (reduction), anhydrous solvents (e.g., THF), and controlled temperature (0–25°C) to prevent side reactions.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the spirocyclic structure and amine proton integration. For example, the azaspiro protons typically resonate at δ 2.8–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₇H₁₄N₂; theoretical m/z 126.1157) and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the spirocyclic architecture influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The spiro[2.3]hexane core introduces steric hindrance and electronic effects. For example:
  • Steric Effects : The bridgehead carbon restricts access to the nitrogen lone pair, slowing SN2 reactions .
  • Electronic Effects : The strained cyclopropane ring may enhance electrophilicity of adjacent carbons, favoring SN1 mechanisms in polar solvents .
  • Experimental Validation : Compare reaction rates with non-spiro analogs (e.g., piperidine derivatives) under identical conditions .

Q. What strategies optimize yield in multi-step syntheses involving this amine?

  • Methodological Answer :

  • Intermediate Purification : Use column chromatography or recrystallization after each step to minimize side products.
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in spiro ring formation .
  • Solvent Selection : Anhydrous DMF or THF enhances amine stability during alkylation steps .

Q. How can computational modeling predict its interactions with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to serotonin receptors (5-HT2A), leveraging structural similarities to indoleamine derivatives .
  • QSAR Studies : Coramine substituents (e.g., spiro ring size) with receptor affinity using regression models .
  • Validation : Compare computational predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. What in vitro assays assess its biological activity in neurological research?

  • Methodological Answer :

  • Receptor Binding Assays :
  • Step 1 : Incubate the compound with 5-HT2A-transfected HEK293 cells.
  • Step 2 : Quantify displacement of [³H]-ketanserin using scintillation counting .
  • Functional Assays : Measure cAMP levels (ELISA) to evaluate G-protein coupling efficiency .
  • Toxicity Screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to determine IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.